1-甲基异喹啉

概述

描述

1-Methylisoquinoline is a chemical compound that is a derivative of the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds similar to quinoline but with a different position of the nitrogen atom. 1-Methylisoquinoline refers to the isoquinoline structure with a methyl group attached to the first position of the ring system.

Synthesis Analysis

Several methods have been developed for the synthesis of isoquinoline derivatives, including 1-methylisoquinoline. One approach involves a one-pot synthesis of 1,2-dihydroisoquinolines by a sequential isocyanide-based multicomponent/Wittig reaction, which yields good results . Another method uses aluminum hydride reduction of cyano derivatives to produce 1-(aminomethyl)-1,2,3,4-tetrahydroisoquinolines . A metal-free three-step synthesis has been reported for the preparation of functionalized 1-methyleneisoquinolines, which can be further modified to create various isoquinoline derivatives . Additionally, a one-pot synthesis involving a Pd-catalyzed Heck reaction and intramolecular cyclization has been developed for 4-methylisoquinolines . A novel approach for the preparation of 1-methyl-3-phenylisoquinoline derivatives from oximes using polyphosphoric esters has also been described .

Molecular Structure Analysis

The molecular structure of isoquinoline derivatives can be complex, with various substituents influencing the overall conformation and properties of the molecules. For instance, the structure of a 1-[bis(hydroxymethyl)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has been established by X-ray crystallography, revealing a distorted six-membered hetero ring conformation .

Chemical Reactions Analysis

Isoquinoline derivatives can undergo a range of chemical reactions. For example, the aminomethylation/hydrogenolysis method has been used as an alternative to direct methylation of metalated isoquinolines, which is exemplified by the synthesis of the alkaloid 7-hydroxy-6-methoxy-1-methylisoquinoline . Photochemically induced cyclization has been employed for the synthesis of 1-methyl-1,2,3,4-tetrahydronaphtho[2,1-f]isoquinolines .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-methylisoquinoline and its derivatives are influenced by their molecular structure. For example, the presence of substituents such as methyl, methoxy, and phenyl groups can affect the boiling point, solubility, and reactivity of the compounds. The steric structures of diastereomers can be determined by NMR spectroscopy, which is crucial for understanding the properties and potential applications of these molecules .

科学研究应用

新型合成技术

- 1-甲基异喹啉合成的氨甲基化/氢解:已开发了一种在异喹啉的C1位置引入甲基基团的新方法,以合成7-羟基-6-甲氧基-1-甲基异喹啉为例。该方法解决了药物开发和天然产物合成中高取代异喹啉的有效合成方法的需求(Melzer, Felber, & Bracher, 2018)。

化学性质和应用

- 缓蚀作用:1-甲基异喹啉已被研究作为盐酸介质中轻钢的缓蚀剂。其作为缓蚀剂的效率随浓度增加而增加,为在缓蚀控制方面的工业应用提供了潜力(Al-Uqaily, 2015)。

- 苯并[a]-喹啉衍生物的合成:1-甲基异喹啉与芳基亚甲基丙二酰亚胺反应,形成迈克尔加合物吡啶异喹啉,显示了其在复杂化学结构合成中的实用性(Abdallah et al., 2002)。

- 1-甲基-3-苯基异喹啉衍生物的制备:已开发了一种使用多磷酸酯合成1-甲基-3-苯基异喹啉衍生物的新方法,适用于药物化学(Niemczak, Czerniak, & Kopczyński, 2015)。

生物学和药物研究

- 抗烟草花叶病毒活性:从植物如毛腺金莲花中分离出的异喹啉生物碱,包括1-甲基异喹啉衍生物,显示出抗烟草花叶病毒活性,表明在抗病毒研究中具有潜力(Hu et al., 2020)。

药物开发和制药

- 四氢异喹啉在治疗中的应用:已对与1-甲基异喹啉相关的化合物1-甲基-1,2,3,4-四氢异喹啉进行了研究,包括其在治疗癌症和中枢神经系统疾病中的潜力(Singh & Shah, 2017)。

光谱和物理研究

- 甲基取代中的光谱行为:对3-甲基异喹啉的研究集中在甲基取代对激发态行为的影响上,有助于我们理解分子光谱学(Sinha, Singh, & Kundu, 2012)。

进一步研究和发展

- 抗疟疾潜力:探索3-甲基异喹啉-4-碳腈作为疟原虫蛋白激酶A的抑制剂,为开发抗疟疾化合物提供了途径(Buskes et al., 2016)。

安全和危害

1-Methylisoquinoline is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, and use personal protective equipment .

未来方向

作用机制

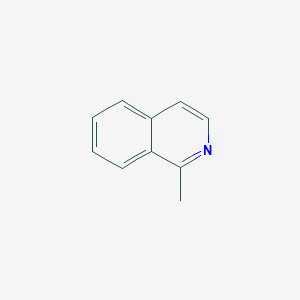

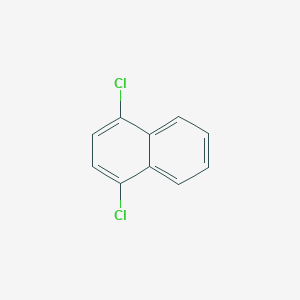

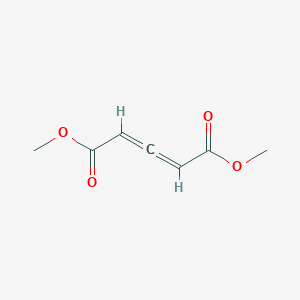

- 1-Methylisoquinoline (also known as isoquinaldine ) is a heterocyclic compound with the chemical formula C10H9N and a molecular weight of 143.19 g/mol .

- Its structure consists of a benzene ring fused to a pyridine nucleus, making it an isoquinoline derivative .

- Isoquinolines, including 1-Methylisoquinoline, are weak bases and resemble pyridine in their stability against chemical attack .

- Their reactivity is influenced by the electron density at various positions on the ring. Notably, the double bond character is stronger in certain positions (1,2-, 3,4-, 5,6-, and 7,8-), affecting both reactions and substituent reactivity .

- The electron pair of nitrogen is not involved in aromatization, allowing these compounds to easily undergo quaternization and conversion to N-oxides .

- However, isoquinoline derivatives, including natural alkaloids, have been studied for their biological activities. For instance, quinoline (a related compound) is used against malaria, and its skeleton serves as the basis for designing synthetic antimalarial drugs like chloroquine .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

属性

IUPAC Name |

1-methylisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N/c1-8-10-5-3-2-4-9(10)6-7-11-8/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBYMYAJONQZORL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC2=CC=CC=C12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20870904 | |

| Record name | 1-Methylisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20870904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1721-93-3, 58853-80-8 | |

| Record name | 1-Methylisoquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1721-93-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methylisoquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001721933 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isoquinoline, 1-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058853808 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-METHYLISOQUINOLINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101175 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Methylisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20870904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methylisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.470 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-METHYLISOQUINOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z96HOX9RT9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 1-methylisoquinoline?

A1: The molecular formula of 1-methylisoquinoline is C10H9N, and its molecular weight is 143.19 g/mol.

Q2: What is significant about the reactivity of the methyl group in 1-methylisoquinoline?

A3: The methyl group in 1-methylisoquinoline is activated and can participate in various reactions. For example, it can be deprotonated by strong bases, allowing for further functionalization at that position. [, , ]

Q3: How does the presence of a methyl group at the C1 position affect the reactivity of isoquinolines?

A4: The methyl group at the C1 position significantly influences the reactivity of isoquinolines, particularly in reactions involving the nitrogen atom. This substitution can alter the basicity and nucleophilicity of the nitrogen, impacting its participation in various chemical transformations. [, , , ]

Q4: Can 1-methylisoquinoline undergo cycloaddition reactions?

A5: Yes, 1-methylisoquinoline can undergo cycloaddition reactions with certain reagents. For instance, it reacts with tetrachloro-1,2-benzoquinone, leading to the formation of a polycyclic heterocycle structurally similar to quinoxaline orange. []

Q5: What are some established synthetic routes to 1-methylisoquinoline and its derivatives?

A6: Several methods exist for synthesizing 1-methylisoquinoline and its derivatives. One common approach involves starting with isoquinoline itself and introducing the methyl group through various chemical transformations. Another method utilizes readily available starting materials like benzaldehydes or benzyl ketones and constructs the isoquinoline ring system through a series of reactions. [, , , , ]

Q6: Can 1-methylisoquinoline be used as a building block for more complex heterocyclic systems?

A7: Absolutely. Researchers have utilized 1-methylisoquinoline as a key building block in synthesizing various fused heterocyclic systems, including benzo[a]quinolizines, pyrrolo[2,1-a]isoquinolines, and 1,2,3-triazolo[5,1-a]dihydroisoquinolines. These heterocyclic scaffolds hold significance in medicinal chemistry and natural product synthesis. [, , , , ]

Q7: Are there any applications of 1-methylisoquinoline in materials science?

A7: While the provided abstracts don't specifically delve into material science applications, the unique structural features and reactivity of 1-methylisoquinoline and its derivatives make them potentially valuable building blocks for developing novel materials. Further research in this direction could lead to exciting discoveries.

Q8: Does 1-methylisoquinoline possess any reported biological activity?

A9: While 1-methylisoquinoline itself may not be extensively studied for its biological activity, some of its derivatives have shown promising results in this area. For example, 4-methyl-5-amino-1-formylisoquinoline thiosemicarbazone (MAIQ-1), a derivative of 1-methylisoquinoline, exhibits potent antineoplastic activity. []

Q9: What is the mechanism of action for the antineoplastic activity observed in MAIQ-1?

A10: MAIQ-1 acts as a potent inhibitor of ribonucleoside diphosphate reductase, a crucial enzyme involved in DNA synthesis. By inhibiting this enzyme, MAIQ-1 disrupts DNA replication and repair processes in cancer cells, ultimately leading to cell death. []

Q10: Is 1-methylisoquinoline stable under various conditions?

A10: The provided abstracts do not directly address the stability of 1-methylisoquinoline under various conditions. It is essential to consider the compound's stability under different pH levels, temperatures, and exposure to light and air when developing formulations or conducting experiments.

Q11: What are some strategies to improve the stability, solubility, or bioavailability of 1-methylisoquinoline and its derivatives?

A13: Common strategies for enhancing solubility and bioavailability include forming salts, creating prodrugs, and incorporating the compound into drug delivery systems like nanoparticles or liposomes. These approaches can improve the compound's pharmacokinetic properties and potentially lead to more effective treatments. []

Q12: Is there any information on the toxicity of 1-methylisoquinoline?

A12: The provided abstracts do not provide specific data on the toxicity of 1-methylisoquinoline. Conducting thorough toxicological studies is crucial when developing any compound for potential therapeutic applications.

Q13: Have computational methods been applied to study 1-methylisoquinoline?

A15: Yes, computational chemistry techniques like density functional theory (DFT) calculations and quantitative structure-activity relationship (QSAR) modeling have been used to study the halogen bonding interactions of 1-methylisoquinoline with haloarenenitriles. These studies provide insights into the structural and electronic factors influencing these interactions. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Fluoro-2-hydrazinyl-1H-benzo[d]imidazole](/img/structure/B155295.png)